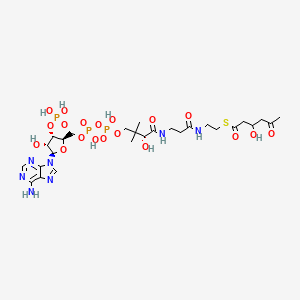

3-Hydroxy-5-oxohexanoyl-CoA

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

2D Structure

Properties

Molecular Formula |

C27H44N7O19P3S |

|---|---|

Molecular Weight |

895.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate |

InChI |

InChI=1S/C27H44N7O19P3S/c1-14(35)8-15(36)9-18(38)57-7-6-29-17(37)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-16-21(52-54(42,43)44)20(39)26(51-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,36,39-40H,4-11H2,1-3H3,(H,29,37)(H,30,41)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/t15?,16-,20-,21-,22+,26-/m1/s1 |

InChI Key |

LTOOEXBCTAXFSU-SNIDVWGTSA-N |

Isomeric SMILES |

CC(=O)CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC(=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-oxohexanoyl-CoA, a specialized fatty acyl-CoA intermediate. While direct research on this molecule is limited, its structure strongly suggests a role in a modified fatty acid beta-oxidation pathway. This document extrapolates from established biochemical principles to delineate its putative metabolic context, enzymatic interactions, and potential physiological significance. Detailed experimental protocols for the analysis of similar acyl-CoA molecules are provided, offering a foundational methodology for researchers investigating this and other novel metabolic intermediates. All quantitative data is presented in structured tables, and logical and metabolic pathways are visualized using diagrams to facilitate a deeper understanding.

Introduction

This compound is an oxo- and hydroxy-fatty acyl-CoA.[1] Its structure, featuring a hydroxyl group at the third carbon (the β-carbon) and a ketone group at the fifth carbon, points towards its involvement in fatty acid metabolism. Specifically, it is hypothesized to be an intermediate in the beta-oxidation of a C6 fatty acid that has been modified with a ketone group. Understanding the metabolism of such modified fatty acids is crucial for elucidating novel metabolic pathways and their potential implications in health and disease. This guide serves as a foundational resource for researchers in metabolism, drug discovery, and diagnostics who are interested in the characterization and functional analysis of this and similar molecules.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C27H44N7O19P3S | [1][2][3] |

| Molecular Weight | 895.7 g/mol | [1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate | [1] |

| Canonical SMILES | CC(=O)CC(C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC(C1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O)O)O)O | PubChem |

| InChI Key | LTOOEXBCTAXFSU-SNIDVWGTSA-N | [2] |

Putative Metabolic Pathway: Modified Beta-Oxidation

Based on the principles of fatty acid metabolism, this compound is likely an intermediate in a modified beta-oxidation pathway of 5-oxohexanoyl-CoA. The standard beta-oxidation spiral involves four key enzymatic steps that are repeated to shorten the fatty acyl-CoA chain by two carbons in each cycle.[4][5][6] The presence of the 5-oxo group suggests a modification to the standard hexanoyl-CoA substrate.

The proposed pathway is as follows:

-

Dehydrogenation: 5-Oxohexanoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons (C2 and C3) to form 5-oxo-trans-2-hexenoyl-CoA.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of this compound.[7]

-

Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the beta-carbon to a ketone group, yielding 3,5-dioxohexanoyl-CoA.

-

Thiolysis: 3-Ketoacyl-CoA thiolase cleaves the C-C bond between the alpha and beta carbons, releasing acetyl-CoA and forming acetoacetyl-CoA.[8]

This putative pathway is depicted in the following diagram:

Key Enzymes and Their Properties

The enzymes involved in the proposed metabolic pathway are central to fatty acid metabolism. While specific kinetic data for these enzymes with 5-oxohexanoyl-CoA and its derivatives are not available, their general properties are well-characterized.

| Enzyme | EC Number | Function | Substrate Class | Product Class | Cofactor(s) |

| Acyl-CoA Dehydrogenase | 1.3.8.- | Introduces a trans-double bond between C2 and C3 of the fatty acyl-CoA. | Saturated Acyl-CoA | trans-2-Enoyl-CoA | FAD |

| Enoyl-CoA Hydratase | 4.2.1.17 | Hydrates the double bond of trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA.[7][9][10] | trans-2-Enoyl-CoA | L-3-Hydroxyacyl-CoA | H₂O |

| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Oxidizes the 3-hydroxyl group of L-3-hydroxyacyl-CoA to a 3-keto group.[11][12][13] | L-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | NAD⁺ |

| 3-Ketoacyl-CoA Thiolase | 2.3.1.16 | Catalyzes the thiolytic cleavage of 3-ketoacyl-CoA.[8][14] | 3-Ketoacyl-CoA | Acyl-CoA (n-2) + Acetyl-CoA | Coenzyme A |

Experimental Protocols: Quantification of Acyl-CoAs by LC-MS/MS

The quantification of acyl-CoA species is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1][3][15][16] The following protocol is a generalized method adaptable for the analysis of this compound from biological samples.

Sample Preparation (Tissue)

-

Homogenization: Rapidly homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 acetonitrile/isopropanol/water with internal standards).

-

Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Solid-Phase Extraction (SPE) (Optional but Recommended):

-

Condition a mixed-mode or C18 SPE cartridge.

-

Load the supernatant.

-

Wash the cartridge to remove interfering substances.

-

Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve separation of acyl-CoAs.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

The precursor ion ([M+H]⁺) for this compound is m/z 896.17.

-

A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety, yielding a fragment at m/z 428.037. Another characteristic neutral loss is 507 Da.

-

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.

-

The following diagram illustrates the general workflow for acyl-CoA analysis:

Potential Significance and Future Directions

The presence and metabolism of modified fatty acids like 5-oxohexanoyl-CoA could have significant biological implications. The formation of such oxo-fatty acids may arise from oxidative stress or specific enzymatic reactions that are not yet fully characterized. Their subsequent metabolism through a modified beta-oxidation pathway could be a detoxification mechanism or part of a novel signaling cascade.

Future research should focus on:

-

Confirmation of the Putative Pathway: Utilizing stable isotope-labeled tracers and metabolomic analysis to confirm the existence and flux through the proposed modified beta-oxidation pathway in cellular or animal models.

-

Enzyme Characterization: Expressing and purifying the candidate acyl-CoA dehydrogenases, hydratases, and dehydrogenases to determine their kinetic parameters with 5-oxohexanoyl-CoA and its derivatives.

-

Biological Context: Investigating the conditions under which this compound is produced, such as in response to specific dietary inputs, oxidative stress, or in certain disease states.

-

Drug Development: The enzymes in this pathway could represent novel targets for therapeutic intervention in metabolic diseases where the accumulation of modified fatty acids may be pathogenic.

Conclusion

While this compound is not a widely studied metabolite, its chemical structure provides strong clues to its metabolic origins within a modified fatty acid beta-oxidation pathway. This technical guide has provided a putative metabolic framework, identified the key enzymes likely involved, and presented a detailed, adaptable protocol for its quantification. It is hoped that this resource will stimulate further research into this and other novel metabolic intermediates, ultimately contributing to a more complete understanding of cellular metabolism and its role in human health and disease.

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Beta oxidation of hexanoyl-CoA to butanoyl-CoA [reactome.org]

- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. aocs.org [aocs.org]

- 6. microbenotes.com [microbenotes.com]

- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 8. Thiolase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. fiveable.me [fiveable.me]

- 12. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-oxohexanoyl-Coenzyme A (CoA) is a modified fatty acyl-CoA molecule identified as a metabolite in biological systems, including mice and the bacterium Escherichia coli.[1][2] Its unique structure, featuring both a hydroxyl and a keto group on the hexanoyl chain, suggests its involvement in specialized metabolic pathways, potentially at the crossroads of fatty acid metabolism and ketone body metabolism. This technical guide provides a comprehensive overview of the current knowledge on 3-Hydroxy-5-oxohexanoyl-CoA, detailing its chemical structure, postulated functions, and relevant experimental data. This document is intended to serve as a foundational resource for researchers investigating novel metabolic pathways and exploring new targets for drug development.

Chemical Structure and Properties

This compound is a derivative of coenzyme A, a crucial molecule in numerous metabolic reactions, where it acts as a carrier for acyl groups. The acyl group in this case is 3-hydroxy-5-oxohexanoic acid.

Molecular Details

The chemical structure of this compound consists of a Coenzyme A molecule linked via a thioester bond to a six-carbon chain (hexanoyl) that is modified with a hydroxyl group at the third carbon (C3) and a ketone group at the fifth carbon (C5).

| Property | Value | Source |

| Molecular Formula | C27H44N7O19P3S | [1][3] |

| Molecular Weight | 895.66 g/mol | [3][4] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate | [1] |

| ChEBI ID | CHEBI:20052 | [2] |

| PubChem CID | 9543236 | [1] |

Spectral Data

Experimental spectral data is crucial for the identification and characterization of metabolites. The following mass spectrometry data for this compound has been reported:

| Mass Spectrometry Data | |

| Precursor m/z | 896.16981 |

| Precursor Type | [M+H]+ |

| Top 5 Peaks (m/z) | 389.17407, 428.03724, 896.16981, 508.00357, 136.06232 |

| Source | PubChem CID: 9543236[1] |

Postulated Function and Metabolic Significance

While the precise biological role of this compound is not yet fully elucidated, its structure provides clues to its potential functions. The presence of both hydroxyl and keto groups suggests it may be an intermediate in a metabolic pathway that involves both reduction/oxidation and hydration/dehydration steps, characteristic of fatty acid metabolism.

Role in Fatty Acid Metabolism

Standard fatty acid β-oxidation involves the sequential removal of two-carbon units from an acyl-CoA molecule. This process generates acetyl-CoA, NADH, and FADH2, and involves a cycle of oxidation, hydration, oxidation, and thiolysis. The structure of this compound, particularly the 3-hydroxy group, is reminiscent of an intermediate in this pathway (3-hydroxyacyl-CoA). However, the additional 5-oxo group suggests a deviation from the canonical β-oxidation spiral.

It is plausible that this compound is an intermediate in an alternative fatty acid degradation pathway or a specialized biosynthetic pathway. The 5-oxo group could be introduced by an dehydrogenase acting on a 3-hydroxy-5-hydroxyhexanoyl-CoA precursor or a related intermediate.

Link to Ketone Body Metabolism

Ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, are produced from acetyl-CoA, primarily in the liver, during periods of fasting or low carbohydrate intake. The structure of this compound shares features with ketone body precursors. The acetoacetyl group (CH3-CO-CH2-CO-) is a key component of ketone body synthesis. It is conceivable that this compound could be involved in either the synthesis or degradation of ketone bodies, or in pathways that utilize ketone bodies for energy.

Potential Biosynthetic and Degradation Pathways

Based on known biochemical reactions, we can propose hypothetical pathways for the synthesis and degradation of this compound. These pathways provide a framework for future experimental validation.

Proposed Biosynthesis Pathway

The synthesis of this compound could potentially start from hexanoyl-CoA, an intermediate in fatty acid metabolism.

Caption: Proposed biosynthetic pathway of this compound.

In this hypothetical pathway, hexanoyl-CoA is first hydrated to form 3-hydroxyhexanoyl-CoA, a reaction catalyzed by an enoyl-CoA hydratase. Subsequently, a dehydrogenase would act on the C5 position to introduce the ketone group. The identification of the specific dehydrogenase responsible for this step is a key area for future research.

Proposed Degradation Pathway

The degradation of this compound would likely involve the reduction of the 5-keto group and subsequent cleavage of the carbon chain.

Caption: Proposed degradation pathway of this compound.

In this proposed degradation, a reductase would first convert the 5-oxo group to a hydroxyl group, forming 3,5-dihydroxyhexanoyl-CoA. A thiolase could then cleave this intermediate, potentially yielding acetyl-CoA and a four-carbon acyl-CoA fragment.

Experimental Protocols for Investigation

To further elucidate the structure and function of this compound, a combination of analytical chemistry and biochemical techniques is required.

Isolation and Purification

Objective: To isolate this compound from biological samples (e.g., mouse liver, E. coli cell culture).

Methodology:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer to extract metabolites.

-

Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to enrich for acyl-CoA compounds.

-

High-Performance Liquid Chromatography (HPLC): Employ a C18 reversed-phase HPLC column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) to separate this compound from other metabolites.

-

Fraction Collection: Collect fractions based on UV absorbance at 260 nm (characteristic of the adenine (B156593) moiety of CoA).

-

Purity Assessment: Analyze the collected fractions by mass spectrometry to confirm the presence and purity of the target molecule.

Structural Elucidation

Objective: To confirm the chemical structure of the isolated compound.

Methodology:

-

High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecule to confirm its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to obtain structural information from the fragmentation pattern. Key fragments would correspond to the loss of the CoA moiety and specific cleavages within the hexanoyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger quantities of purified material, 1H and 13C NMR can provide definitive structural information, including the positions of the hydroxyl and keto groups.

Enzyme Assays

Objective: To identify enzymes that synthesize or degrade this compound.

Methodology:

-

Candidate Enzyme Selection: Based on the proposed pathways, select candidate enzymes (e.g., enoyl-CoA hydratases, dehydrogenases, reductases, thiolases) from the organism of interest.

-

Recombinant Protein Expression and Purification: Clone and express the candidate enzymes in a suitable host (e.g., E. coli) and purify the recombinant proteins.

-

In Vitro Enzyme Assays:

-

Synthesis: Incubate the purified enzyme with potential precursors (e.g., 3-hydroxyhexanoyl-CoA and an oxidizing agent like NAD+) and monitor the formation of this compound using HPLC-MS.

-

Degradation: Incubate the purified enzyme with this compound and a reducing agent (e.g., NADH) or other co-factors and monitor the disappearance of the substrate and the appearance of products by HPLC-MS.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the identified enzymes to understand their efficiency.

Logical Workflow for Research and Development

The investigation of this compound can be structured as a logical workflow from initial discovery to potential therapeutic application.

Caption: A logical workflow for the investigation of this compound.

Conclusion and Future Directions

This compound represents an intriguing metabolite with the potential to unveil novel aspects of cellular metabolism. The current body of knowledge is limited, and significant research is required to fully understand its biological significance. Future research should focus on:

-

Definitive identification of the metabolic pathway(s) in which this compound participates.

-

Isolation and characterization of the specific enzymes responsible for its synthesis and degradation.

-

Quantification of its cellular and tissue concentrations under different physiological and pathological conditions.

-

Investigation of its potential role in metabolic diseases , such as diabetes, obesity, and inborn errors of metabolism.

The detailed experimental protocols and hypothetical frameworks presented in this guide provide a solid foundation for researchers to embark on the exciting journey of unraveling the mysteries of this compound. A deeper understanding of this molecule could open new avenues for therapeutic intervention in a variety of human diseases.

References

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-5-oxohexanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-oxohexanoyl-Coenzyme A (CoA) is a modified fatty acyl-CoA molecule that has been identified as a metabolite in organisms such as mice and Escherichia coli.[1] Its structure, featuring both a hydroxyl and a ketone group on the hexanoyl chain, suggests its involvement in fatty acid metabolism, potentially as an intermediate in specialized biosynthetic or catabolic pathways. This document provides a comprehensive overview of the known chemical properties of 3-Hydroxy-5-oxohexanoyl-CoA, including its physicochemical characteristics, a proposed metabolic pathway, and detailed experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers investigating fatty acid metabolism, enzyme kinetics, and the discovery of novel therapeutic agents.

Physicochemical Properties

This compound is a complex molecule comprising a C6 fatty acid derivative linked to a Coenzyme A moiety. The presence of multiple functional groups, including a thioester, a secondary alcohol, a ketone, and the intricate Coenzyme A structure, dictates its chemical behavior and biological activity.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C27H44N7O19P3S | [1][2] |

| Molar Mass | 895.66 g/mol | [2] |

| Monoisotopic Mass | 895.16255 Da | [1] |

| XLogP3 (Computed) | -6.7 | [1] |

| Polar Surface Area (Computed) | 426 Ų | [1] |

| CAS Number | 1245946-52-4 | [2] |

Metabolic Context and Proposed Pathway

While the precise metabolic fate of this compound is not yet fully elucidated in the scientific literature, its structure strongly suggests its participation in fatty acid metabolism. It is classified as a hydroxy fatty acyl-CoA and an oxo-fatty acyl-CoA.[1] Based on known enzymatic reactions in fatty acid beta-oxidation and related pathways, a plausible metabolic route for its formation and degradation can be proposed.

Proposed Metabolic Pathway

This compound is likely an intermediate in a modified beta-oxidation or a related biosynthetic pathway. The core of this proposed pathway involves the action of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in fatty acid metabolism.

In this proposed pathway, Hexanoyl-CoA undergoes oxidation to form 3-Oxohexanoyl-CoA. A subsequent, yet to be identified, enzymatic step involving hydration and oxidation could introduce the 5-oxo group, yielding this compound. This intermediate could then be acted upon by 3-hydroxyacyl-CoA dehydrogenase, which would oxidize the hydroxyl group at the 3-position to a ketone, leading to further breakdown or utilization in other metabolic pathways.

Experimental Protocols

The following sections provide detailed methodologies for the chemo-enzymatic synthesis and LC-MS/MS-based analysis of this compound. These protocols are based on established methods for similar acyl-CoA molecules and can be adapted by researchers for their specific experimental needs.

Chemo-Enzymatic Synthesis of this compound

This protocol outlines a general approach for the synthesis of this compound from its corresponding free fatty acid, 3-hydroxy-5-oxohexanoic acid.

Materials:

-

3-hydroxy-5-oxohexanoic acid

-

Coenzyme A (free acid)

-

Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

-

ATP

-

MgCl2

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Acetonitrile

-

Formic acid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 3-hydroxy-5-oxohexanoic acid, Coenzyme A (in slight molar excess), ATP, and MgCl2 in Tris-HCl buffer containing DTT.

-

Enzymatic Reaction: Initiate the reaction by adding acyl-CoA synthetase. Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Purification by SPE:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove salts and unreacted starting materials.

-

Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol in water).

-

-

Solvent Evaporation and Storage: Evaporate the solvent from the eluate under a stream of nitrogen and store the purified product at -80°C.

References

An In-depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-oxohexanoyl-Coenzyme A (CoA) is an intriguing, yet not extensively characterized, metabolite. Its chemical structure, featuring both a hydroxyl and an oxo functional group on the hexanoyl-CoA backbone, suggests its participation in specialized metabolic pathways, likely intersecting with fatty acid and ketone body metabolism. This technical guide synthesizes the current understanding of 3-Hydroxy-5-oxohexanoyl-CoA, providing insights into its potential metabolic roles, the enzymes likely involved in its transformation, and detailed experimental protocols for its study. The presented information is intended to serve as a foundational resource for researchers investigating novel metabolic pathways and developing new therapeutic strategies.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central players in cellular metabolism, participating in a vast array of biochemical reactions. While the roles of common acyl-CoAs like acetyl-CoA and palmitoyl-CoA are well-established, a multitude of other, less abundant, acyl-CoA species exist, often with specialized functions. This compound is one such molecule, identified as a metabolite in mice and Escherichia coli.[1][2] Its structure deviates from the typical intermediates of fatty acid β-oxidation, pointing towards the existence of alternative or modified metabolic routes. Understanding the biogenesis and fate of this molecule could unveil novel enzymatic activities and regulatory mechanisms within cellular metabolism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C27H44N7O19P3S | [1][2] |

| Average Mass | 895.661 Da | [1] |

| Monoisotopic Mass | 895.16255 Da | [1] |

| ChEBI ID | CHEBI:20052 | [1] |

| PubChem CID | 9543236 | [2] |

Proposed Metabolic Pathways

While a definitive metabolic pathway for this compound has not been explicitly elucidated in the literature, its structure allows for the formulation of plausible hypotheses based on known enzymatic reactions. The presence of both a 3-hydroxy and a 5-oxo group suggests a departure from the canonical β-oxidation spiral.

Potential Biosynthesis Pathways

The formation of this compound could occur through several routes:

-

From β-oxidation of a longer-chain 5-hydroxy fatty acid: A longer fatty acid containing a hydroxyl group at an odd-numbered carbon (C5) could undergo rounds of β-oxidation. Subsequent oxidation of the 5-hydroxyl group to a ketone by a dehydrogenase would yield the 5-oxo moiety.

-

Via hydration of a doubly unsaturated precursor: A hexadienoyl-CoA intermediate could be hydrated by an enoyl-CoA hydratase at the 2,3-position, followed by another hydration or oxidation event at the 4,5-position.

-

Through the condensation of smaller acyl-CoA units: A reaction analogous to the formation of HMG-CoA, involving the condensation of acetoacetyl-CoA and acetyl-CoA, could potentially be catalyzed by a novel synthase.

The diagram below illustrates a hypothetical biosynthetic pathway starting from a modified fatty acid.

Potential Catabolic Pathways

The breakdown of this compound would likely involve the action of dehydrogenases and thiolases.

-

Action of 3-Hydroxyacyl-CoA Dehydrogenase: A 3-hydroxyacyl-CoA dehydrogenase could oxidize the 3-hydroxyl group to a ketone, forming 3,5-dioxohexanoyl-CoA.

-

Thiolytic Cleavage: A thiolase could then cleave the resulting β-ketoacyl-CoA, yielding acetyl-CoA and acetoacetyl-CoA. The latter is a key ketone body and can be further metabolized.

The diagram below outlines a plausible catabolic pathway.

Key Enzymes

Based on the proposed pathways, the following enzyme families are of high interest for the study of this compound metabolism:

-

Enoyl-CoA Hydratases: These enzymes catalyze the hydration of α,β-unsaturated acyl-CoAs. A specific hydratase may be involved in the formation of the 3-hydroxy group from an unsaturated precursor.

-

3-Hydroxyacyl-CoA Dehydrogenases (HADHs): This family of enzymes catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a key step in β-oxidation. A HAD H is likely responsible for the conversion of the 3-hydroxy group in the catabolic pathway.

-

β-Ketothiolases: These enzymes catalyze the thiolytic cleavage of 3-ketoacyl-CoAs, releasing acetyl-CoA. A thiolase would be crucial for the final step of the proposed catabolic pathway.

-

Novel Dehydrogenases and Synthases: The formation of the 5-oxo group may require a dehydrogenase with specificity for a hydroxyl group at the C5 position. Similarly, the biosynthesis could involve a novel condensing enzyme.

Quantitative Data

As of the current literature survey, no specific quantitative data, such as enzyme kinetic parameters (Km, Vmax) for enzymes acting on this compound or its cellular concentrations, have been reported. The table below presents typical ranges for related acyl-CoA species and analytical detection limits, which can serve as a benchmark for future studies.

| Parameter | Typical Value/Range | Method |

| Cellular Acyl-CoA Concentration | Low nM to µM | LC-MS/MS |

| Km of 3-Hydroxyacyl-CoA Dehydrogenases | 1 - 100 µM | Spectrophotometric Assay |

| Limit of Detection (LOD) for Acyl-CoAs | 1 - 10 fmol | LC-MS/MS |

| Limit of Quantification (LOQ) for Acyl-CoAs | 5 - 50 fmol | LC-MS/MS |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for similar acyl-CoA thioesters.

Chemical Synthesis of this compound

The synthesis can be achieved through the activation of 3-hydroxy-5-oxohexanoic acid and subsequent reaction with Coenzyme A.

Workflow Diagram:

Protocol:

-

Activation of 3-hydroxy-5-oxohexanoic acid:

-

Dissolve 3-hydroxy-5-oxohexanoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).

-

Add an activating agent such as N,N'-Carbonyldiimidazole (CDI) or form a mixed anhydride (B1165640) using ethyl chloroformate and a tertiary amine base (e.g., triethylamine).

-

Stir the reaction at room temperature for 1-2 hours to form the activated intermediate.

-

-

Thioesterification with Coenzyme A:

-

Prepare a solution of Coenzyme A (trilithium or free acid form) in an aqueous buffer (e.g., sodium bicarbonate, pH 7.5-8.0).

-

Slowly add the solution of the activated acid intermediate to the Coenzyme A solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base solution as needed.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Acidify the reaction mixture to quench the reaction and precipitate excess starting materials.

-

Centrifuge the mixture and filter the supernatant.

-

Purify the crude this compound from the supernatant using reversed-phase HPLC (e.g., on a C18 column).

-

Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) for elution.

-

Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).

-

Collect the fractions containing the desired product, lyophilize, and store at -80°C.

-

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol:

-

Sample Preparation (from cells or tissues):

-

Homogenize the biological sample in a cold extraction buffer (e.g., 10% trichloroacetic acid or a mixture of isopropanol (B130326) and phosphate (B84403) buffer).

-

Centrifuge to pellet proteins and other cellular debris.

-

The supernatant containing the acyl-CoAs can be further purified by solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.

-

Elute the acyl-CoAs from the SPE cartridge with an organic solvent, evaporate to dryness, and reconstitute in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

-

Mobile Phase A: Aqueous solution with a weak acid (e.g., 0.1% formic acid or 10 mM ammonium acetate).

-

Mobile Phase B: Acetonitrile or methanol (B129727) with a weak acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Precursor Ion (Q1): The [M+H]+ ion of this compound (m/z 896.16).

-

Product Ion (Q3): A characteristic fragment ion, typically corresponding to the CoA moiety after collision-induced dissociation (e.g., m/z 428.04 or 303.05).

-

-

-

Quantification: Generate a standard curve using synthesized and purified this compound of known concentrations.

-

Enzymatic Assay

The activity of enzymes that potentially metabolize this compound, such as a 3-hydroxyacyl-CoA dehydrogenase, can be monitored spectrophotometrically.

Protocol for 3-Hydroxyacyl-CoA Dehydrogenase Activity:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

-

Add NAD+ to a final concentration of 1-2 mM.

-

Add the purified enzyme preparation.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding this compound as the substrate to a final concentration in the expected Km range.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

-

Kinetic Analysis:

-

Vary the concentration of this compound to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme.

-

Conclusion

This compound represents a fascinating molecular puzzle at the crossroads of fatty acid and ketone body metabolism. While its precise metabolic roles are yet to be fully uncovered, the structural information and the established methodologies for studying related acyl-CoA thioesters provide a solid foundation for future research. The experimental protocols detailed in this guide offer a practical starting point for the synthesis, detection, and functional characterization of this unique metabolite. Elucidating the pathways involving this compound will undoubtedly contribute to a deeper understanding of metabolic flexibility and may reveal novel targets for therapeutic intervention in metabolic diseases.

References

The Enigmatic Metabolite: A Technical Guide to the Natural Occurrence of 3-Hydroxy-5-oxohexanoyl-CoA

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 3-Hydroxy-5-oxohexanoyl-CoA. Despite its confirmed presence in a range of biological systems, this molecule remains a largely uncharacterized component of the metabolome. This document consolidates the available data, outlines potential experimental approaches for its study, and highlights key areas for future research.

Natural Occurrence and Detection

This compound has been identified in a variety of organisms, from bacteria to mammals, indicating a potentially conserved, yet poorly understood, biological role. Its detection has been noted in several metabolomics studies, although detailed functional or quantitative analyses are currently lacking in the scientific literature.

Table 1: Documented Natural Occurrence of this compound

| Species | Tissue/Cell Type | Study Context | Analysis Type | Citation |

| Escherichia coli (strain K12, MG1655) | Whole Cell | Metabolome analysis | Not Specified | [1] |

| Mus musculus (Mouse) | Not Specified | General metabolite screening | Not Specified | |

| Edible Grass | Leaf and Roots | Multi-omics analysis of adaptive evolution | LC-MS | [2] |

| Homo sapiens (Human) | Lung (H1299 Cell Line) | 13C-labeled cell study for cancer research | LC-MS | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the development of analytical methods for its detection and quantification.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H44N7O19P3S | [1] |

| Monoisotopic Mass | 895.16255437 Da | [1] |

| PubChem CID | 9543236 | [1] |

| ChEBI ID | CHEBI:20052 |

Hypothetical Metabolic Pathway

The precise metabolic pathway leading to the synthesis and degradation of this compound has not been elucidated. However, based on its chemical structure, a plausible route involves the metabolism of fatty acids or related compounds. One hypothetical pathway is the reduction of a diketo-acyl-CoA precursor. The following diagram illustrates a potential, yet unconfirmed, metabolic relationship.

Caption: A hypothetical pathway for the formation of this compound.

Experimental Protocols for Investigation

While specific, validated protocols for this compound are not available, established methods for the analysis of other acyl-CoA molecules can be adapted for its study.

Extraction of Acyl-CoAs from Biological Samples

A general protocol for the extraction of short- and long-chain acyl-CoAs from tissues or cells typically involves the following steps:

-

Homogenization: The biological sample is homogenized in a cold solution, often an acidic solvent mixture (e.g., perchloric acid or an acetonitrile (B52724)/methanol/water mixture), to quench enzymatic activity and precipitate proteins.

-

Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins and cellular debris.

-

Solid-Phase Extraction (SPE): The resulting supernatant, containing the acyl-CoAs, is subjected to solid-phase extraction for purification and concentration. A C18 or a specific nucleotide-trapping cartridge can be used for this purpose.

-

Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge and the eluate is dried down and reconstituted in a solvent compatible with the subsequent analytical method.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of acyl-CoAs. A generalized workflow is as follows:

-

Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of an aqueous mobile phase (often containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic mobile phase (such as acetonitrile or methanol).

-

Mass Spectrometric Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion would be its [M+H]+ adduct (m/z 896.17). Product ions would need to be determined experimentally by infusion of a standard or from a high-resolution fragmentation spectrum. A common product ion for acyl-CoAs corresponds to the Coenzyme A moiety.

-

Quantification: Absolute quantification can be achieved by using a stable isotope-labeled internal standard.

Table 3: Potential MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 896.17 | To be determined | Fragmentation of the parent molecule. |

| 896.17 | ~507.1 | A common fragment corresponding to the phosphopantetheine moiety of Coenzyme A, though this can vary. |

Note: These transitions are predictive and require experimental validation.

Mandatory Visualizations

Experimental Workflow for Acyl-CoA Analysis

The following diagram outlines a typical workflow for the analysis of acyl-CoAs from biological samples.

Caption: A generalized workflow for the extraction and analysis of acyl-CoAs.

Gaps in Knowledge and Future Directions

The study of this compound is still in its infancy. Several key areas require further investigation to understand its biological significance:

-

Metabolic Pathway Elucidation: The enzymes responsible for the synthesis and degradation of this compound need to be identified. This could be achieved through a combination of bioinformatics, proteomics, and biochemical assays.

-

Functional Role: The biological function of this molecule is unknown. Is it an intermediate in a novel metabolic pathway, a signaling molecule, or a byproduct of another reaction?

-

Quantitative Analysis: The development of a robust and validated quantitative assay is essential to determine its concentration in different tissues and under various physiological and pathological conditions.

-

Chemical Synthesis: The chemical synthesis of an analytical standard of this compound is a prerequisite for its accurate quantification and for conducting functional studies.

References

The Enigmatic Nature of 3-Hydroxy-5-oxohexanoyl-CoA: An Uncharted Territory in Enzymology

Despite its documented presence as a metabolite in organisms such as Mus musculus and Escherichia coli, a comprehensive search of the scientific literature reveals a notable absence of characterized enzymes that directly interact with 3-Hydroxy-5-oxohexanoyl-CoA.[1][2] This technical guide explores the current state of knowledge, or lack thereof, regarding the enzymatic partners of this intriguing molecule and ventures into related metabolic pathways to provide context and potential avenues for future research.

While specific enzymes that utilize this compound as a substrate remain elusive, its chemical structure—a hydroxy fatty acyl-CoA with a ketone group—suggests potential involvement in fatty acid metabolism.[1][2] This field is rich with enzymes that catalyze reactions on structurally similar molecules.

Potential Enzymatic Players: A Landscape of Related Activities

Based on the functional groups present in this compound, several enzyme families are prime candidates for its metabolic transformation. These include:

-

3-Hydroxyacyl-CoA Dehydrogenases (HADs): These enzymes are central to the beta-oxidation of fatty acids, where they catalyze the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. The substrate specificity of HADs varies, with different isoforms exhibiting preferences for short-, medium-, or long-chain fatty acyl-CoAs. While no HAD has been shown to act on this compound, it is conceivable that a yet-unidentified or a promiscuous HAD could recognize this molecule.

-

Enoyl-CoA Hydratases: These enzymes catalyze the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA, another key step in beta-oxidation. Although this reaction is the reverse of what would be required to form this compound from an unsaturated precursor, the substrate-binding pockets of these enzymes are adapted to accommodate hydroxyacyl-CoA structures.

-

Ketoacyl-CoA Thiolases: These enzymes catalyze the final step of beta-oxidation, cleaving a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. The presence of a keto group in this compound makes it a potential, albeit atypical, substrate for thiolase activity.

Hypothetical Metabolic Roles and Pathways

Given the lack of direct evidence, the metabolic fate of this compound can only be hypothesized.

A Potential, Non-Canonical Beta-Oxidation Intermediate:

One possibility is that this compound is an intermediate in a non-canonical beta-oxidation pathway, perhaps for the degradation of a specific type of branched-chain or modified fatty acid. The additional keto group at the 5-position would likely require specialized enzymatic machinery for its processing.

A hypothetical pathway could involve the following steps:

Caption: A simplified logical diagram illustrating the unknown metabolic fate of this compound.

Involvement in Xenobiotic Metabolism:

The presence of this compound in E. coli could suggest a role in the degradation of xenobiotic compounds.[1] Bacteria possess a vast and adaptable enzymatic repertoire for breaking down foreign chemical structures, and this molecule could be a transient intermediate in such a pathway.

The Research Gap and Future Directions

The current void in our understanding of enzymes interacting with this compound presents a clear research opportunity. The following experimental approaches could shed light on this topic:

-

Metabolomic Profiling: Advanced mass spectrometry-based metabolomics could be employed to identify conditions under which this compound accumulates in E. coli or mammalian cells. This could provide clues about its metabolic origin and the pathways in which it participates.

-

Enzyme Screening: A systematic screening of candidate enzymes from the HAD, enoyl-CoA hydratase, and thiolase families against this compound as a substrate could identify potential interacting partners.

-

Genetic Knockout Studies: In organisms where this metabolite is found, creating knockout strains for genes encoding candidate enzymes and observing the effect on this compound levels could establish a functional link.

Experimental Workflow for Enzyme Identification:

Caption: A logical workflow for the identification and characterization of enzymes interacting with this compound.

Conclusion

References

An In-depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA for Researchers, Scientists, and Drug Development Professionals

Preliminary Research Report

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-oxohexanoyl-CoA, a key intermediate in microbial metabolic pathways. This document collates available biochemical data, outlines detailed experimental protocols for its study, and presents its hypothesized role in cellular metabolism, particularly in the biosynthesis of polyhydroxyalkanoates (PHAs). Due to the limited direct research on this specific molecule, this guide synthesizes information from closely related compounds and enzymatic reactions to provide a robust foundational resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and relevant metabolic pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a hydroxy and oxo fatty acyl-CoA derivative of 3-hydroxy-5-oxohexanoic acid.[1] While specific research on this molecule is sparse, its structural features suggest a role as an intermediate in fatty acid metabolism and related biosynthetic pathways. It has been identified as a metabolite in Mus musculus (mouse) and Escherichia coli, indicating its presence in both eukaryotic and prokaryotic systems. This guide aims to provide a detailed technical resource by compiling existing data and proposing experimental methodologies for the further investigation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational models and database entries.

| Property | Value | Source |

| Molecular Formula | C27H44N7O19P3S | PubChem |

| Average Mass | 895.661 Da | ChEBI[1] |

| Monoisotopic Mass | 895.16255 Da | ChEBI[1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate | PubChem |

Hypothesized Metabolic Pathway: Polyhydroxyalkanoate (PHA) Synthesis

Based on its structure and known microbial metabolic pathways, this compound is hypothesized to be an intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs), specifically the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. This pathway is particularly relevant in bacteria such as Cupriavidus necator and recombinant E. coli.

The proposed pathway begins with the central metabolite acetyl-CoA and proceeds through a series of condensation and reduction reactions.

Quantitative Data (Inferred)

Table 2: Inferred Kinetic Parameters for Enzymes in the Hypothesized Pathway

| Enzyme | Substrate (Analogous) | Km (µM) | Vmax or kcat | Organism |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexanoyl-CoA | ~5-20 | Not reported | Pig heart |

| Enoyl-CoA Hydratase | 2-Hexenoyl-CoA | 41 | 1,200 s⁻¹ (kcat) | Ralstonia eutropha[2] |

| 3-Ketoacyl-CoA Thiolase | 3-Oxohexanoyl-CoA | Not reported | Not reported | Thermus thermophilus |

Note: The data presented in this table is for analogous substrates and should be used as a preliminary guide for experimental design.

Experimental Protocols

The following protocols are proposed for the synthesis, purification, and analysis of this compound, based on established methods for similar acyl-CoA esters.

Enzymatic Synthesis of this compound

This protocol describes a potential enzymatic synthesis route starting from the more readily available precursor, 3-oxohexanoyl-CoA.

Materials:

-

3-Oxohexanoyl-CoA

-

Enoyl-CoA hydratase (e.g., from Ralstonia eutropha)

-

100 mM Tris-HCl buffer, pH 7.8

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.8) and 25 µM 3-oxohexanoyl-CoA.

-

Initiate the reaction by adding a purified preparation of enoyl-CoA hydratase.

-

Monitor the hydration of the enoyl-CoA intermediate by observing the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA intermediate that would be in equilibrium.

-

Once the reaction reaches completion (no further change in absorbance), the product, this compound, can be purified.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the purification of this compound from a reaction mixture using reversed-phase HPLC.

Materials:

-

Crude this compound solution

-

HPLC system with a C18 reversed-phase column

-

Mobile Phase A: 25 mM KH2PO4, pH 5.3

-

Mobile Phase B: Acetonitrile (B52724)

-

UV detector

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the crude sample onto the column.

-

Elute the compound using a linear gradient of acetonitrile (e.g., 5% to 60% B over 30 minutes).

-

Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).

-

Collect the fraction corresponding to the peak of this compound.

-

Lyophilize the collected fraction to obtain the purified product.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific detection and quantification of this compound in biological samples.

Sample Preparation:

-

Homogenize the tissue or cell sample in a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid).

-

Centrifuge to pellet proteins and cellular debris.

-

Collect the supernatant for analysis.

LC-MS/MS Analysis:

-

Chromatography: Use a C18 UPLC column with a binary solvent system (e.g., Solvent A: 15 mM ammonium (B1175870) hydroxide (B78521) in water; Solvent B: 15 mM ammonium hydroxide in acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

-

Parent Ion (Q1): The calculated m/z of the [M+H]+ ion for this compound is approximately 896.17.

-

Daughter Ions (Q3): Common fragment ions for CoA esters include those resulting from the fragmentation of the phosphopantetheine moiety (e.g., m/z 428.037 and a fragment corresponding to the loss of the acyl group).

-

Conclusion and Future Directions

This technical guide provides a foundational understanding of this compound, a molecule of interest in microbial metabolism. While direct experimental data remains limited, the information compiled herein on its physicochemical properties, a hypothesized metabolic role in PHA synthesis, and detailed, adaptable experimental protocols, offers a valuable starting point for researchers. Future research should focus on the definitive identification and quantification of this compound in various biological systems, the purification and kinetic characterization of the enzymes involved in its metabolism, and the elucidation of its precise role in cellular physiology and its potential as a target for drug development. The proposed protocols provide a clear roadmap for initiating these critical investigations.

References

An In-depth Technical Guide on 3-Hydroxy-5-oxohexanoyl-CoA: Synonyms, Nomenclature, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-5-oxohexanoyl-CoA, a specialized fatty acyl-CoA molecule. The document details its nomenclature and synonyms, explores its putative role in metabolic pathways, and offers adapted experimental protocols for its study. This guide is intended for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Nomenclature and Synonyms

This compound is a complex molecule at the crossroads of fatty acid and ketone body metabolism. A clear understanding of its nomenclature is essential for its study.

Table 1: Synonyms and Identifiers for this compound

| Category | Name/Identifier | Source |

| Systematic Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-oxohexanethioate | PubChem[1] |

| Common Name | This compound | ChEBI[2] |

| Depositor-Supplied Synonyms | 3-hydroxy-5-oxohexanoyl-coenzyme A | PubChem[1] |

| 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-4-{[3-({2-[(3-hydroxy-5-oxohexanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-2,2-dimethyl-4-oxobutyl] dihydrogen diphosphate} | PubChem | |

| adenosine 3'-phosphoric acid 5'-[diphosphoric acid P(2)-[2,2-dimethyl-3-hydroxy-3-[[2-[[2-(3-hydroxy-5-oxohexanoylthio)ethyl]aminocarbonyl]ethyl]aminocarbonyl]propyl]] ester | PubChem | |

| Database Identifiers | ChEBI ID: CHEBI:20052 | ChEBI[2] |

| PubChem CID: 9543236 | PubChem[1] | |

| CAS Number: 1245946-52-4 | ChemBK[3] |

Below is a diagram illustrating the relationship between the core molecule and its related chemical entities.

Putative Metabolic Pathways

While specific pathways involving this compound are not extensively documented, its structure suggests involvement in fatty acid β-oxidation and ketogenesis, particularly under conditions of metabolic stress or in the metabolism of unusual fatty acids.

Standard β-oxidation of even-chain fatty acids yields acetyl-CoA. However, the oxidation of odd-chain or modified fatty acids can produce alternative intermediates. This compound could potentially be an intermediate in the breakdown of a C6 dicarboxylic acid or a related substrate. The pathway would likely involve the canonical enzymes of β-oxidation.

The four core reactions of mitochondrial β-oxidation are:

-

Dehydrogenation by acyl-CoA dehydrogenase, creating a trans-Δ²-enoyl-CoA.

-

Hydration by enoyl-CoA hydratase, forming an L-3-hydroxyacyl-CoA.[4][5]

-

Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase, yielding a 3-ketoacyl-CoA.[5]

-

Thiolytic cleavage by β-ketothiolase, which releases acetyl-CoA and a shortened acyl-CoA.[4]

The presence of a keto group at the 5-position suggests that the precursor molecule may have undergone partial oxidation prior to or during the β-oxidation spiral.

The liver produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from acetyl-CoA, particularly during periods of fasting, prolonged exercise, or on a low-carbohydrate diet.[6] The structural similarity of this compound to intermediates in ketogenesis, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), suggests a potential role as a substrate or product in a related pathway.

The key enzymes in ketogenesis are:

-

Thiolase: Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.[7]

-

HMG-CoA synthase: Adds another acetyl-CoA to acetoacetyl-CoA to form HMG-CoA.[7]

-

HMG-CoA lyase: Cleaves HMG-CoA to acetoacetate (B1235776) and acetyl-CoA.[7]

It is conceivable that under certain metabolic conditions, acetoacetyl-CoA could condense with a molecule other than acetyl-CoA, or that a derivative of hexanoyl-CoA could enter a pathway that mirrors ketogenesis.

Experimental Protocols

This protocol is adapted from methods for extracting short-chain acyl-CoAs from liver tissue.[8]

-

Tissue Homogenization:

-

Rapidly freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Homogenize the powdered tissue in 10 volumes of ice-cold 6% (w/v) perchloric acid.

-

-

Solid-Phase Extraction (SPE):

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Apply the supernatant to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

-

Wash the cartridge sequentially with acidic water (pH 3.0), petroleum ether, and chloroform (B151607) to remove interfering substances.

-

Elute the acyl-CoA esters with a solution of 65% ethanol (B145695) containing 0.1 M ammonium (B1175870) acetate (B1210297).

-

-

Sample Preparation for Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable buffer for HPLC or LC-MS/MS analysis.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA esters.

Table 2: Adapted LC-MS/MS Parameters for Acyl-CoA Analysis

| Parameter | Value/Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM ammonium acetate in water, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 2% to 50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound (predicted m/z 896.2) |

| Product Ion (Q3) | Specific fragment ions (to be determined by infusion of a standard) |

| Collision Energy | Optimized for the specific transition |

Note: The exact m/z values for the precursor and product ions would need to be determined empirically using a synthesized standard of this compound.

Conclusion

This compound is a metabolite whose specific biological role is yet to be fully elucidated. Its nomenclature is well-defined in chemical databases. Based on its structure, it is hypothesized to be an intermediate in a modified fatty acid β-oxidation pathway or to have a role in pathways related to ketogenesis. Further research, including the synthesis of a pure standard, metabolic flux analysis, and the characterization of enzymes that may interact with this molecule, is required to fully understand its physiological significance. The adapted experimental protocols provided in this guide offer a starting point for researchers aiming to investigate this intriguing molecule.

References

- 1. This compound | C27H44N7O19P3S | CID 9543236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHEBI:20052 [ebi.ac.uk]

- 3. This compound [chembk.com]

- 4. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Role of Hepatic Ketogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of 3-Hydroxy-5-oxohexanoyl-CoA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-oxohexanoyl-CoA is an intermediate metabolite in various biochemical pathways, including those involved in fatty acid metabolism. Accurate and sensitive detection of this and other acyl-CoA thioesters is crucial for understanding cellular metabolism, identifying biomarkers of disease, and in the development of novel therapeutics. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

I. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of acyl-CoA species due to its high sensitivity, specificity, and throughput.[1] This method allows for the precise quantification of this compound in complex biological matrices.

Quantitative Data Summary

The following table summarizes the expected performance of the described LC-MS/MS method for the analysis of this compound. These values are based on typical performance for similar short- to medium-chain acyl-CoAs.

| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |

| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |

| Limit of Quantitation (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |

| Linearity (R²) | >0.99 | >0.99 | Variable |

| Precision (RSD%) | < 5% | < 15% | < 20% |

| Specificity | High | Moderate | High |

| Throughput | High | Moderate | Low to Moderate |

Experimental Protocol: LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of this compound from biological samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Rationale: SPE is employed to remove interfering substances such as salts, proteins, and phospholipids (B1166683) from the sample matrix, thereby improving the sensitivity and longevity of the analytical column and mass spectrometer.

-

Procedure:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of ultrapure water.

-

Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.

-

Elute the this compound and other acyl-CoAs with 1 mL of methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 30°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

2. Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in ultrapure water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-6 min: 5% to 95% B

-

6-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Rationale for Predicted MRM Transitions: The fragmentation of acyl-CoAs in positive ion mode is well-characterized. A common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) and the formation of a characteristic daughter ion at m/z 428.

-

Predicted MRM Transitions for this compound (Molecular Weight: 895.66 g/mol ):

-

Parent Ion (Q1): 896.7 m/z ([M+H]⁺)

-

Daughter Ion 1 (Q3): 389.7 m/z ([M+H-507]⁺)

-

Daughter Ion 2 (Q3): 428.1 m/z (Adenosine diphosphate (B83284) fragment)

-

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Collision Energy: Optimized for the specific transitions of this compound.

-

II. Analysis by Enzymatic Assay

Enzymatic assays provide a functional and often cost-effective alternative to LC-MS/MS for the quantification of specific metabolites. The detection of this compound can be achieved by measuring the activity of 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of the substrate to 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.[2][3]

Experimental Protocol: Enzymatic Assay

1. Reagents and Buffers

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.

-

NAD⁺ Stock Solution: 10 mM NAD⁺ in assay buffer.

-

3-hydroxyacyl-CoA dehydrogenase Enzyme Solution: A solution of the enzyme in assay buffer at a suitable concentration (e.g., 1 unit/mL).

-

Sample: Extracted and partially purified sample containing this compound.

2. Assay Procedure

-

In a 96-well microplate or a cuvette, prepare the reaction mixture by adding:

-

80 µL of Assay Buffer

-

10 µL of NAD⁺ Stock Solution

-

10 µL of the sample

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the 3-hydroxyacyl-CoA dehydrogenase enzyme solution.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.

-

Calculate the rate of NADH production (change in absorbance per minute).

-

Quantify the concentration of this compound in the sample by comparing the reaction rate to a standard curve generated with known concentrations of a similar 3-hydroxyacyl-CoA substrate.

III. Biochemical Context: Fatty Acid Beta-Oxidation

3-hydroxyacyl-CoAs are key intermediates in the beta-oxidation of fatty acids, a major pathway for energy production in mitochondria.[4][5][6] The detection and quantification of these molecules are essential for studying metabolic flux and disorders related to fatty acid metabolism.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Short-Chain 3-Hydroxyacyl-Coenzyme A Dehydrogenase Associates with a Protein Super-Complex Integrating Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

Application Notes and Protocols for the Quantification of 3-Hydroxy-5-oxohexanoyl-CoA

Introduction

3-Hydroxy-5-oxohexanoyl-CoA is an oxo- and hydroxy-fatty acyl-coenzyme A derivative.[1] Acyl-CoAs are critical intermediates in numerous metabolic processes, including fatty acid metabolism and the Krebs cycle. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding cellular metabolism, identifying metabolic dysregulation in disease states, and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]

Metabolic Context

While the precise metabolic pathway of this compound is not definitively established in the literature, it is structurally related to intermediates in fatty acid and ketone body metabolism. For instance, 3-Oxohexanoyl-CoA is an intermediate in mitochondrial fatty acid elongation.[3] It is plausible that this compound is involved in similar pathways, potentially as an intermediate in the metabolism of branched-chain fatty acids or in pathways connecting fatty acid and ketone metabolism.

Caption: Putative metabolic positioning of this compound.

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from biological samples such as tissues or cultured cells. Due to the inherent instability of acyl-CoA molecules, it is critical to perform all steps rapidly and on ice to minimize degradation.[4]

Materials and Reagents

-

Biological Sample (e.g., flash-frozen tissue, cell pellet)

-

Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA) is recommended.

-

Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold.[4][5]

-

Organic Solvents: Acetonitrile (ACN) and Isopropanol (IPA), HPLC-grade.

-

Solid-Phase Extraction (SPE) Cartridges: Weak anion exchange or C18 cartridges.

-

SPE Conditioning Solvent: Methanol (B129727), HPLC-grade.

-

SPE Wash Buffer: 5% Methanol in water.

-

SPE Elution Buffer: Methanol or Acetonitrile with a small percentage of acid (e.g., 0.1% formic acid).

-

Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

LC-MS/MS system with electrospray ionization (ESI) source.

Sample Preparation and Extraction

The following workflow is a general guideline and should be optimized for the specific sample matrix.

Caption: Workflow for the extraction of this compound.

Detailed Steps:

-

Homogenization: Weigh approximately 50-100 mg of frozen tissue or use a cell pellet. In a pre-chilled glass homogenizer, add the sample to 1 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly on ice.[4]

-

Protein Precipitation & Extraction: Add 2 mL of a 1:1 mixture of Acetonitrile and Isopropanol to the homogenate. Vortex vigorously for 1 minute.[4]

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

-

Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.

-

-

Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent. Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized.

| Parameter | Suggested Setting |

| LC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][6][7] Based on the monoisotopic mass of this compound (895.16255 Da), the precursor ion ([M+H]+) would be m/z 896.17.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| This compound | 896.17 | 389.10 | Requires Optimization | Product ion corresponds to [M+H - 507]+. |

| This compound | 896.17 | 428.04 | Requires Optimization | A common fragment representing a portion of the CoA moiety.[2] |

| Internal Standard (Example) | Specific to IS | Specific to IS | Requires Optimization | Use a non-endogenous acyl-CoA, such as Heptadecanoyl-CoA. |

Data Analysis and Quantification

-

Standard Curve: Prepare a series of calibration standards by spiking known concentrations of a this compound reference standard (if available) and a fixed concentration of the internal standard into a surrogate matrix (e.g., water or stripped serum).

-

Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[2] Apply a linear regression model to the curve.

-

Sample Analysis: Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the standard curve.

Quantitative Data Summary (Example)

The following table is a template for presenting quantitative results. Actual values will depend on the sample type and experimental conditions.

| Sample Group | N | Concentration (pmol/mg protein) ± SD | % RSD |

| Control Group | 6 | Value | Value |

| Treatment Group 1 | 6 | Value | Value |

| Treatment Group 2 | 6 | Value | Value |

Troubleshooting and Considerations

-

Analyte Stability: Acyl-CoAs are prone to degradation. Keep samples on ice and process them quickly. Avoid repeated freeze-thaw cycles.[4]

-

Low Recovery: Optimize extraction and SPE steps. Ensure complete cell lysis and efficient elution.

-